molecular formula C17H23N3O3S B2660585 2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 1209545-38-9

2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Cat. No.: B2660585
CAS No.: 1209545-38-9
M. Wt: 349.45
InChI Key: NWAUESOOBKQGRE-UHFFFAOYSA-N
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Description

2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a complex organic compound with a unique structure that combines elements of thiazoloquinazoline and tetrahydrofuran

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide typically involves multi-step organic reactions. The process begins with the formation of the thiazoloquinazoline core, followed by the introduction of the tetrahydrofuran moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Substitution reactions can introduce new substituents into the molecule, modifying its properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated molecule.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have biological activity, making it a candidate for drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, particularly if it interacts with specific biological targets.

    Industry: It may find use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide involves its interaction with molecular targets in biological systems. This could include binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The specific pathways involved would depend on the compound’s structure and the nature of its interactions with these targets.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide include other thiazoloquinazolines and tetrahydrofuran derivatives. These compounds share structural features and may exhibit similar chemical and biological properties.

Uniqueness

What sets this compound apart is its unique combination of the thiazoloquinazoline and tetrahydrofuran moieties. This structural uniqueness may confer distinct properties, such as specific biological activity or chemical reactivity, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-(5-oxo-2,3,6,7,8,9-hexahydro-[1,3]thiazolo[2,3-b]quinazolin-3-yl)-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3S/c21-15(18-9-12-4-3-7-23-12)8-11-10-24-17-19-14-6-2-1-5-13(14)16(22)20(11)17/h11-12H,1-10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWAUESOOBKQGRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=O)N3C(CSC3=N2)CC(=O)NCC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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